![molecular formula C18H18N2O5 B13885075 Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C17H17N3O5. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate typically involves the esterification of 4-amino salicylic acid with methanol in the presence of sulfuric acid to form methyl 4-amino salicylate. This intermediate is then acetylated using acetic anhydride and subsequently etherified with dimethyl sulfate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: This compound is structurally similar and is used as an impurity reference standard in pharmaceutical research.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Another similar compound used in the synthesis of more complex molecules.
Uniqueness
Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C18H18N2O5 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-12(21)19-14-5-7-15(8-6-14)20-17(22)11-25-16-9-3-13(4-10-16)18(23)24-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
MLIABZNUIVJTCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


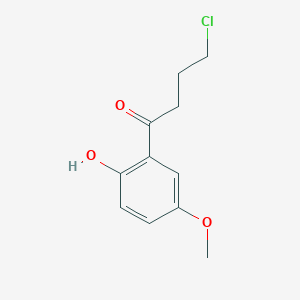
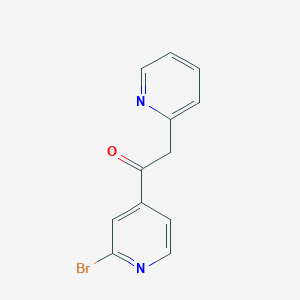
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)
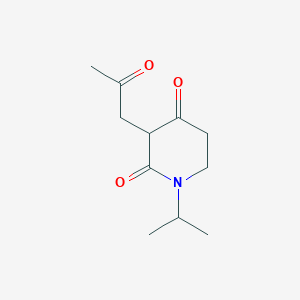

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
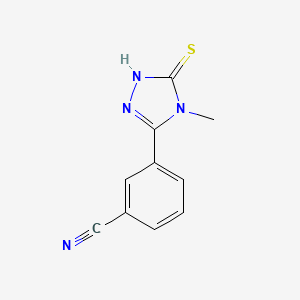
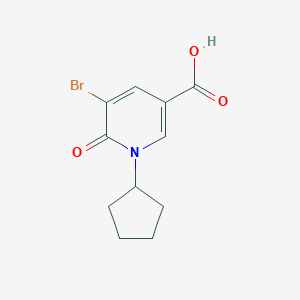
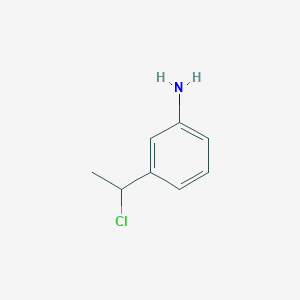
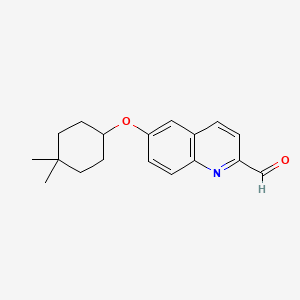
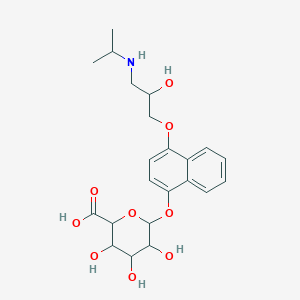
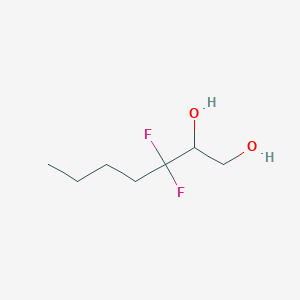

![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
